2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic systems. According to PubChem and chemical supplier databases, the compound is also designated by its International Union of Pure and Applied Chemistry name as 4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid, which emphasizes its biphenyl structure with specific substitution patterns. The Chemical Abstracts Service registry number 1261980-30-6 serves as the unique identifier for this compound in chemical databases worldwide.
The molecular formula C15H11FO4 indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and four oxygen atoms, resulting in a molecular weight of 274.25 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC(=O)c1ccc(cc1)c2ccc(c(c2)C(=O)O)F, which delineates the connectivity between the methoxycarbonyl-substituted phenyl ring and the fluorinated benzoic acid moiety. The International Chemical Identifier key ANDABKMGRBWEDE-UHFFFAOYSA-N provides additional computational identification parameters for database searches and chemical informatics applications.
Physical property characterization reveals that the compound exhibits a calculated density of 1.3 ± 0.1 grams per cubic centimeter and demonstrates specific solubility characteristics in various organic solvents. The melting point data remains unavailable in current literature, though boiling point calculations suggest thermal decomposition occurs at approximately 447.2 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure. Recommended storage conditions indicate stability at negative four degrees Celsius for short-term storage periods of one to two weeks, with long-term preservation requiring temperatures of negative twenty degrees Celsius for extended periods of one to two years.
Historical Development in Fluorinated Benzoic Acid Derivatives Research
The historical development of fluorinated benzoic acid derivatives traces its origins to the pioneering work in organofluorine chemistry during the early twentieth century. Alexander Borodin, renowned for his contributions to both chemistry and classical music, conducted the first documented nucleophilic replacement of halogen atoms with fluoride in 1862, establishing foundational principles that would later influence the synthesis of fluorinated aromatic compounds. The subsequent development of the Balz-Schiemann reaction in 1927 provided a crucial methodology for introducing fluorine atoms into aromatic systems, particularly benzoic acid derivatives, through diazonium salt intermediates and tetrafluoroborate decomposition.
The Balz-Schiemann reaction represents a traditional route to fluorobenzene and related derivatives, including 4-fluorobenzoic acid, through thermal decomposition of diazonium tetrafluoroborate compounds without requiring copper catalysts unlike the analogous Sandmeyer reaction. This methodology involves the transformation of primary aromatic amines to aryl fluorides via highly unstable aryl cation intermediates that abstract fluoride ions from tetrafluoroborate counterions, generating fluoroarenes alongside boron trifluoride and nitrogen as byproducts. Innovations in this field have included the utilization of alternative counterions such as hexafluorophosphates and hexafluoroantimonates, which demonstrate improved yields for specific substrates compared to traditional tetrafluoroborate systems.
Research into fluorinated benzoic acid derivatives experienced significant advancement during the mid-twentieth century, particularly in the context of pharmaceutical development. The synthesis of fluorine-18-labeled derivatives for positron emission tomography applications demonstrated the utility of fluorobenzoic acid compounds in medicinal chemistry research. Studies involving N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)cyclohexanecarboxamide derivatives utilized various fluorinated acids, including 4-fluorobenzoic acid and 4-fluoro-3-methylbenzoic acid, establishing precedents for complex fluorinated aromatic systems.
Contemporary research has expanded to encompass transition-metal-catalyzed methodologies for fluorine incorporation into aromatic systems. Palladium-catalyzed ortho-fluorination of benzoic acid substrates using electron-deficient removable acidic amide directing groups has enabled selective mono- and difluorinated benzoic acid derivative synthesis in high yields. These methodologies employ N-fluorobenzenesulfonimide as fluorinating agents with N-methyl-2-pyrrolidinone catalyst systems, demonstrating the evolution from traditional Balz-Schiemann approaches to modern directed fluorination strategies.
The development of this compound and related compounds represents the culmination of these historical advances in fluorinated aromatic chemistry. The compound's biphenyl structure with strategic fluorine and ester substitution patterns reflects modern synthetic capabilities that combine traditional fluorination methodologies with contemporary cross-coupling and functional group manipulation techniques. Research applications continue to expand in pharmaceutical intermediate synthesis, where fluorinated benzoic acid derivatives serve as crucial building blocks for drug development and medicinal chemistry investigations.
Properties
IUPAC Name |
2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDABKMGRBWEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690710 | |
| Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-30-6 | |
| Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It features a fluorine atom and a methoxycarbonyl group attached to a benzoic acid framework, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Effective against certain bacterial strains.
- Anticancer Activity : Potential to inhibit cancer cell proliferation and induce apoptosis.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit enzymes involved in critical biochemical pathways, disrupting cellular functions and leading to cell death in cancer cells.
- Cell Signaling Modulation : The compound can alter signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, contributing to its anticancer effects by promoting apoptosis through ROS accumulation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the activation of caspase enzymes, which are crucial for the apoptotic process.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates moderate solubility with a molecular weight of approximately 270 g/mol. Its distribution within biological systems suggests that it can effectively reach target tissues, enhancing its therapeutic potential.
Scientific Research Applications
Chemistry
2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: The compound acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
- Material Science: Its unique properties are explored for developing advanced materials and coatings.
Biology
The compound has garnered attention for its potential bioactive properties:
- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in disease processes, making it a candidate for therapeutic development.
- Antioxidant Activity: Some studies suggest that it exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
Medicine
Exploration into the medicinal applications of this compound includes:
- Anti-inflammatory Properties: Investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific proteases involved in tumor progression.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Methoxycarbonyl Group
The ester group (-COOCH₃) can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
| Reaction Conditions | Products | References |
|---|---|---|
| Acidic (H₂SO₄, H₂O, reflux) | 5-(4-Carboxyphenyl)-2-fluorobenzoic acid | |
| Basic (NaOH, H₂O/EtOH, 60°C) | Same as above |
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (methoxide), while basic conditions deprotonate water to enhance nucleophilicity .
Decarboxylation
The carboxylic acid group may undergo decarboxylation under thermal or oxidative conditions, though this is less common due to the stabilizing resonance of the aromatic ring.
| Reaction Conditions | Products | References |
|---|---|---|
| Pyrolytic (200–300°C) | 2-Fluoro-5-(4-methoxycarbonylphenyl)benzene + CO₂ | |
| Oxidative (CuO, quinoline) | Same as above |
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 2 may participate in NAS under strongly basic or metal-catalyzed conditions. Fluorine’s poor leaving-group tendency necessitates harsh reagents.
| Reaction Conditions | Products | References |
|---|---|---|
| NaOH (200°C, pressure) | 2-Hydroxy-5-(4-methoxycarbonylphenyl)benzoic acid | |
| Pd-catalyzed coupling (e.g., Suzuki) | Biaryl derivatives |
Limitations :
Fluorine substitution in electron-deficient aromatic systems (e.g., nitro-containing analogs) enhances reactivity in NAS, but the methoxycarbonyl group’s electron-withdrawing nature in this compound may marginally improve substitution feasibility .
Ester Reduction
The methoxycarbonyl group can be reduced to a primary alcohol using strong reducing agents.
| Reaction Conditions | Products | References |
|---|---|---|
| LiAlH₄ (anhydrous ether, 0°C) | 5-(4-Hydroxymethylphenyl)-2-fluorobenzoic acid |
Mechanistic Pathway :
Reduction proceeds via hydride attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol .
Amide Formation
The carboxylic acid group reacts with amines to form amides, a key step in medicinal chemistry applications.
| Reaction Conditions | Products | References |
|---|---|---|
| EDCl/HOBt, DMF, RT | 2-Fluoro-5-(4-methoxycarbonylphenyl)benzamide derivatives |
Example :
Coupling with 4-methoxypiperidine using EDCl/HOBt yields a bioactive amide with potential therapeutic applications .
Oxidation and Side-Chain Modifications
The biphenyl system may undergo oxidative coupling or side-chain functionalization.
| Reaction Conditions | Products | References |
|---|---|---|
| KMnO₄ (acidic, 80°C) | Oxidized quinone derivatives | |
| Photochemical irradiation | Cross-linked polymers |
Comparison with Similar Compounds
2-Fluoro-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)methyl)Benzoic Acid (CAS 763114-26-7)
- Structural Differences: Replaces the 4-methoxycarbonylphenyl group with a phthalazinone-derived methyl substituent.
- Biological Activity : Acts as a precursor in synthesizing olaparib, a PARP-1 inhibitor. Hybrid derivatives (e.g., compound 18 in ) demonstrate dual inhibition of PARP-1 and HDAC-1, showing superior activity in BRCA1/2-proficient cancer cells compared to standalone inhibitors .
- Synthesis : Involves HATU-mediated coupling reactions, similar to methods used for other fluorinated benzoic acids .
2-Fluoro-5-(Trifluoromethyl)Benzoic Acid (CAS 115029-23-7)
- Structural Differences : Features a trifluoromethyl (-CF₃) group instead of the methoxycarbonylphenyl moiety.
- Applications : Primarily used as an organic synthesis intermediate. The -CF₃ group increases lipophilicity, enhancing membrane permeability in drug candidates. However, it lacks the ester functionality critical for prodrug activation .
4-Amino-2-Fluoro-5-Methoxybenzoic Acid (CAS 1001346-91-3)
- Structural Differences: Substitutes the methoxycarbonyl group with an amino (-NH₂) and methoxy (-OMe) group.
- However, it lacks the ester moiety necessary for hydrolytic activation .
Key Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Functional Insights
- Role of Substituents: The 4-methoxycarbonylphenyl group in the target compound provides a balance between electron-withdrawing effects and hydrolytic stability, making it advantageous over hydroxyl or amino groups in prodrug designs .
- Dual Inhibitor Potential: Structural analogs like compound 18 () demonstrate that fluorinated benzoic acids with heterocyclic substituents can achieve multitarget inhibition, a property yet to be fully explored in the target compound .
Preparation Methods
Overview
The most commonly reported and reliable method for preparing 2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid involves a Suzuki-Miyaura cross-coupling reaction. This method couples a fluorinated arylboronic acid derivative with a brominated benzoic acid or ester derivative in the presence of a palladium catalyst.
Synthetic Route
Step 1: Preparation of Fluorinated Arylboronic Acid
- Synthesize 2-fluoro-5-methoxycarbonylphenylboronic acid from appropriate fluorinated aromatic precursors through lithiation or directed metalation followed by boronation.
Step 2: Suzuki Coupling Reaction
- React the prepared boronic acid with 4-bromobenzoic acid methyl ester or directly with 4-bromobenzoic acid using palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Typical conditions include a base (e.g., K2CO3 or Na2CO3), a solvent such as toluene, dioxane, or a water-organic solvent mixture, and heating under reflux or microwave irradiation.
Step 3: Hydrolysis
- If the coupling uses methyl ester derivatives, subsequent hydrolysis under basic or acidic conditions converts the ester to the corresponding carboxylic acid, yielding the target this compound.
Step 4: Purification
- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure acid.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Fluorinated aryl precursor | Lithiation/boronation | 2-Fluoro-5-methoxycarbonylphenylboronic acid |
| 2 | Boronic acid + 4-bromobenzoic acid methyl ester | Pd catalyst, base, reflux | Coupled methyl ester intermediate |
| 3 | Methyl ester intermediate | Acidic/basic hydrolysis | This compound |
| 4 | Crude acid | Recrystallization/chromatography | Pure acid |
This method is supported by analogous syntheses of related compounds such as 4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, which use similar Suzuki coupling strategies with high yields and purity.
Ester Hydrolysis for Final Acid Formation
The hydrolysis step is crucial when the Suzuki coupling product is an ester. This step converts the methyl ester moiety into the free carboxylic acid.
-
- Basic hydrolysis using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol.
- Acidic hydrolysis using hydrochloric acid (HCl) under reflux.
-
- The ester intermediate is dissolved in an appropriate solvent.
- The hydrolysis reagent is added, and the mixture is heated under reflux until completion.
- The reaction mixture is cooled, acidified (if basic hydrolysis was used), and the acid product is precipitated or extracted.
-
- Filtration, washing with cold solvents (e.g., hexane), and drying yield the pure acid.
This hydrolysis method is standard and well-documented for benzoate esters and was referenced in patent literature and experimental protocols.
Alternative Synthetic Approaches and Notes
While Suzuki coupling is the primary method, other approaches may include:
- Direct fluorination of preformed biphenyl carboxylic acids : This method is less common due to challenges in regioselectivity and lower yields.
- Diazonium salt intermediates : Used in related salicylic acid analogues synthesis, involving protection of carboxylic acid groups, diazotization, and subsequent functional group transformations.
- Claisen condensation and cyclization routes : Applied in the synthesis of related pyrazole derivatives but less relevant for the direct preparation of this compound.
Comparative Data Table of Related Compounds
Research Findings on Preparation
- Suzuki coupling reactions for these fluorinated biphenyl acids proceed with good yields (often >80%) and tolerate various functional groups, including methoxycarbonyl and fluorine.
- The presence of fluorine enhances the compound’s chemical stability and biological activity, which is why precise control of reaction conditions is critical.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) provides high-purity products suitable for further biological or material science applications.
- Hydrolysis conditions must be optimized to avoid decomposition or side reactions, especially for sensitive fluorinated aromatic esters.
Q & A
Q. Validation Techniques :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR verifies aromatic substitution patterns.
- HPLC-MS : Purity assessment (>98% by HPLC) and molecular ion confirmation (e.g., [M-H]⁻ at m/z ~313) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly if competing substitution pathways occur .
Advanced: How can computational modeling predict the bioactivity or binding interactions of this compound in enzyme inhibition studies?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target enzymes (e.g., tyrosine phosphatases or isomerases). The fluorine atom’s electronegativity and the methoxycarbonyl group’s steric bulk are critical for predicting binding affinity .
- DFT Calculations : Assess electronic effects of substituents on the benzoic acid core. For example, the electron-withdrawing fluorine may polarize the carboxyl group, enhancing hydrogen bonding with active sites .
- MD Simulations : Evaluate stability of ligand-protein complexes over time, identifying key residues (e.g., Arg or Lys) involved in electrostatic interactions .
Basic: What solubility and stability profiles should researchers consider when designing in vitro assays with this compound?
Answer:
- Solubility : The compound is sparingly soluble in water due to its aromatic and hydrophobic groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions, with solubility >10 mM. A logP ~2.8 (estimated via ChemDraw) suggests moderate lipophilicity .
- Stability :
- pH Sensitivity : The carboxylic acid group may deprotonate at physiological pH (7.4), affecting solubility. Buffered solutions (pH 4–6) are recommended for long-term storage.
- Light Sensitivity : Fluorinated aromatics are generally stable, but methoxycarbonyl groups may hydrolyze under prolonged UV exposure. Store in amber vials .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
Answer:
- Systematic Substituent Scanning : Synthesize analogs with variations at the 4-methoxycarbonyl or 2-fluoro positions. For example, replacing –OCH₃ with –CF₃ (as in ) alters electron density and steric effects, clarifying bioactivity trends .
- Meta-Analysis of Bioassay Data : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase screens) .
- Crystallographic Overlays : Overlay ligand-bound enzyme structures to identify conserved binding motifs versus flexible regions influenced by substituents .
Basic: What analytical strategies are used to assess purity and identify synthetic by-products?
Answer:
- HPLC-DAD/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. For example, unreacted boronic esters (if using Suzuki coupling) elute earlier than the target compound .
- LC-HRMS : Identifies by-products via exact mass (e.g., de-esterified intermediates or halogenated side products). A common impurity is 5-fluoro-2-hydroxybenzoic acid (Δm/z = -58.02 Da) .
- TGA/DSC : Thermal stability analysis ensures decomposition temperatures (>200°C) align with literature values for fluorobenzoic acids .
Advanced: What mechanistic insights guide the optimization of reaction yields in large-scale synthesis?
Answer:
- Kinetic Studies : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps. For example, Suzuki coupling may stall due to Pd catalyst deactivation; adding phosphine ligands (e.g., SPhos) improves turnover .
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. dioxane), and stoichiometry to maximize yield. highlights that heating at 160°C in chlorosulfonic acid achieves >70% conversion in similar fluorobenzoic acid syntheses .
- Green Chemistry Metrics : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve E-factors without compromising yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
